molecular formula C20H26N2O6S B1199702 Quinidine sulphate CAS No. 50-54-4

Quinidine sulphate

Cat. No. B1199702
CAS RN: 50-54-4
M. Wt: 422.5 g/mol
InChI Key: AKYHKWQPZHDOBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinidine sulphate involves several key steps, starting from the chiral sulfide derived from elemental sulfur and limonene. This chiral sulfide exhibits high selectivities in sulfur ylide mediated asymmetric epoxidations and aziridinations, crucial for the stereoselective synthesis of quinidine. This method provides a scalable and efficient route to synthesize quinidine and its diastereoisomer, quinine, through a convergent approach that utilizes epoxidation as the key step (Illa, Arshad, Ros, McGarrigle, & Aggarwal, 2010). A similar study emphasized the role of chiral sulfur ylide in the epoxidation of meroquinene aldehyde as a pivotal step for the synthesis (Arshad, Fernandez, McGarrigle, & Aggarwal, 2010).

Molecular Structure Analysis

The molecular structure of quinidine sulphate is characterized by its complex alkaloid framework, which includes multiple stereocenters and functional groups. The synthesis and structural elucidation of quinidine and related compounds often utilize asymmetric synthesis techniques to achieve high enantio- and diastereoselectivity, as demonstrated in the synthesis of cyclohexenone-fused isochromans using quinidine-catalyzed reactions. These methods highlight the importance of chiral catalysts in directing the formation of quinidine's intricate molecular structure (Tamanna, Hussain, Sharma, & Chauhan, 2022).

Chemical Reactions and Properties

Quinidine sulphate engages in various chemical reactions, including organocatalytic synthesis approaches. These methods demonstrate the compound's versatility in synthetic chemistry, such as the organocatalytic asymmetric synthesis of quinine and quinidine starting from a proline-catalyzed asymmetric cycloaldolization (Sarkar, Taira, Nakano, Takahashi, Ishihara, & Hatakeyama, 2011). Additionally, quinidine thiourea has been used as a catalyst for the enantioselective synthesis of β-nitrophosphonates, illustrating its utility in promoting specific chemical transformations (Abbaraju, Bhanushali, & Zhao, 2011).

Safety And Hazards

Quinidine sulfate is considered hazardous . It can cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, and respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19+,20-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWGALEIBILOG-VCSAERELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883224
Record name Quinidine sulfate anhydrous
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Molecular Weight

746.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.
Record name QUINIDINE SULFATE
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Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Record name QUINIDINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Quinidine sulphate

Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS RN

50-54-4
Record name Quinidine sulfate anhydrous
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Record name Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (2:1)
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Record name Quinidine sulfate anhydrous
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Record name Quinidine sulphate
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Record name QUINIDINE SULFATE ANHYDROUS
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Record name QUINIDINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,380
Citations
R Bodmeier, JW McGinity - Journal of microencapsulation, 1987 - Taylor & Francis
… Quinidine sulphate at the 10,20 and 30 per cent level was dissolved in the organic phase … different amounts of dissolved quinidine sulphate. The payload of quinidine sulphate in the …
Number of citations: 222 www.tandfonline.com
SA LEVINE, MN FULTON - Journal of the American Medical …, 1929 - jamanetwork.com
… of quinidine sulphate and repeat the dose every four to six hours, raising it 0.1 or 0.2 Gm. … On the eleventh day the patient was started on quinidine sulphate, 0.2 Gm. being given twice ; …
Number of citations: 43 jamanetwork.com
J Hay - QJM: Quarterly Journal of Medicine, 1922 - scholar.archive.org
IN October, 1921, Alan N. Drury and CC Iliescu published in the British Medical Journal their experience of the administration of quinidine sulphate in thirteen cases of fibrillation of the …
Number of citations: 2 scholar.archive.org
E Török, G Bajkay, A Gulyás, E Makláry - Pharmacologia clinica, 1970 - Springer
… of Quinidine Durules or quinidine sulphate in maintaining sinus … Quinidine sulphate elicited side effects (toxic symptoms) … than four daily administrations of quinidine sulphate -- a more …
Number of citations: 12 link.springer.com
R Bodmeier, JW McGinity - Journal of microencapsulation, 1988 - Taylor & Francis
… The objective of this study was to follow the morphology of PLA microspheres containing quinidine or quinidine sulphate during the course of the dissolution study with scanning …
Number of citations: 42 www.tandfonline.com
K Fattinger, S Vozeh, HR Ha, M Borner… - British journal of …, 1991 - Wiley Online Library
… pharmacokinetic parameters of quinidine were determined based on 260 serum drug concentration measurements in 60 patients treated for arrhythmias with quinidine sulphate or …
Number of citations: 37 bpspubs.onlinelibrary.wiley.com
AN Drury, CC Iliescu - British Medical Journal, 1921 - ncbi.nlm.nih.gov
… produced by quinidine sulphate is well … quinidine sulphate, the ventricular rate falls to its orig,inal level. Tihirteen cases of auricular fibrilfation lhave been treated witlh quinidine sulphate…
Number of citations: 13 www.ncbi.nlm.nih.gov
HD Levine - Archives of Internal Medicine, 1932 - jamanetwork.com
… was determined after the intravenous injection of an adequate dosage of quinidine sulphate. The second determination was made in from fifteen to thirty minutes after the injection, to …
Number of citations: 26 jamanetwork.com
EBQAJ Wing - Citeseer
… The high peak in blood concentration that occurs after quinidine sulphate is replaced bya … quinidine sulphate. Henceforth these two groups will be called Group A (control) and Group …
Number of citations: 2 citeseerx.ist.psu.edu
T Potpara, M Grujić, J Marinković… - 2nd Virtual Congress …, 2001 - researchgate.net
… the efficacy and safety of quinidine sulphate in conversion of … , each patient received 200mg of quinidine sulphate in 2 hours … the efficacy and safety of quinidine sulphate in conversion of …
Number of citations: 2 www.researchgate.net

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